molecular formula C14H20N2O5 B2954333 6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid CAS No. 2155855-98-2

6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid

Cat. No.: B2954333
CAS No.: 2155855-98-2
M. Wt: 296.323
InChI Key: MDPBQJKWACYILS-UHFFFAOYSA-N
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Description

6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is an intriguing synthetic compound known for its unique structural features and multifaceted applications in various fields. It encompasses a pyrrolo[2,1-c][1,4]oxazine core with notable substituents, making it significant in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis generally begins with the formation of the pyrrolo[2,1-c][1,4]oxazine core, which involves cyclization reactions starting from suitable precursors.

  • Protecting groups like tert-butoxycarbonyl (Boc) are introduced to ensure selectivity and stability of intermediates.

  • Typical reaction conditions include specific catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

  • Scaling up involves optimizing the synthetic route to ensure cost-effectiveness and environmental compliance.

  • Industrial production may employ continuous flow reactions and green chemistry principles to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation under suitable conditions, leading to derivatives with potential enhanced biological activity.

  • Reduction: : Reduction reactions can modify the functional groups, further diversifying its chemical landscape.

Common Reagents and Conditions

  • Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used.

  • Conditions involve controlled pH, temperature, and specific solvents to guide the reactions to the desired products.

Major Products

  • The major products depend on the type of reaction and reagents used, ranging from oxidized forms to substituted derivatives with enhanced properties.

Scientific Research Applications

In Chemistry

  • Used as a building block for the synthesis of more complex molecules.

  • Investigated for its potential to form novel polymers and materials with unique properties.

In Biology and Medicine

  • Explored for its biological activities, including potential anticancer, antiviral, and antibacterial effects.

  • Utilized in drug design due to its ability to interact with various biological targets.

In Industry

Mechanism of Action

The compound exerts its effects through interaction with molecular targets, such as enzymes and receptors. Its structural features allow it to engage in multiple pathways, influencing biochemical processes and potentially leading to therapeutic effects. The exact mechanisms depend on the biological context and specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Compounds with similar pyrrolo[2,1-c][1,4]oxazine cores or functional groups.

  • Analogous molecules used in medicinal chemistry and material science.

Uniqueness

  • The presence of the tert-butoxycarbonyl (Boc) group and its specific arrangement offers distinct stability and reactivity.

  • Compared to similar compounds, it may offer superior performance in certain applications due to its unique chemical properties.

Conclusion

6-({[(tert-butoxy)carbonyl]amino}methyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid is a versatile compound with promising applications across multiple disciplines. Its synthesis, reactions, and mechanisms provide a rich area for ongoing scientific exploration. Whether in chemistry, biology, or industry, it stands out for its structural complexity and functional potential.

Properties

IUPAC Name

6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)15-7-9-6-10(12(17)18)11-8-20-5-4-16(9)11/h6H,4-5,7-8H2,1-3H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPBQJKWACYILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C2N1CCOC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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